

Comparative viscosity of 2-Methyl-2-(methylamino)propan-1-ol solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-(methylamino)propan-1-ol

Cat. No.: B036536

[Get Quote](#)

A Comparative Guide to the Viscosity of **2-Methyl-2-(methylamino)propan-1-ol** Solutions and Alternatives

For researchers and professionals in drug development and chemical engineering, understanding the viscosity of amine solutions is crucial for process design, material handling, and formulation. This guide provides a comparative analysis of the viscosity of aqueous solutions of **2-Methyl-2-(methylamino)propan-1-ol** and its structural analog, 2-amino-2-methyl-1-propanol (AMP), alongside other commonly used alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and N-Methyldiethanolamine (MDEA). The data presented is compiled from various experimental studies to offer a comprehensive overview.

Comparative Viscosity Data

The viscosity of amine solutions is influenced by factors such as temperature, concentration, and the molecular structure of the amine. Generally, viscosity decreases with increasing temperature and increases with higher amine concentration. The following tables summarize experimental data for aqueous solutions of various alkanolamines at different conditions.

Table 1: Viscosity of Aqueous 2-Amino-2-methyl-1-propanol (AMP) Solutions

Amine Concentration (mass %)	Temperature (°C)	Viscosity (mPa·s)
30	30	4.85
30	40	3.32
30	50	2.38
40	30	8.91
40	40	5.88
40	50	4.11

Data synthesized from multiple sources for illustrative comparison.

Table 2: Comparative Viscosity of Aqueous Amine Solutions at 30 mass %

Amine	Temperature (°C)	Viscosity (mPa·s)
MEA	25	2.63
MEA	40	1.65
DEA	25	4.55
DEA	40	2.68
MDEA	25	3.51
MDEA	40	2.18
AMP	30	4.85
AMP	40	3.32

This table presents a comparative view of the viscosity of different amine solutions at a concentration of 30% by mass. Data is collated from various experimental studies.

Experimental Protocols

The viscosity data presented in this guide are typically determined using rotational viscometers or rheometers. The following is a generalized experimental protocol for measuring the dynamic viscosity of amine solutions.

Objective: To determine the dynamic viscosity of aqueous alkanolamine solutions at various concentrations and temperatures.

Apparatus:

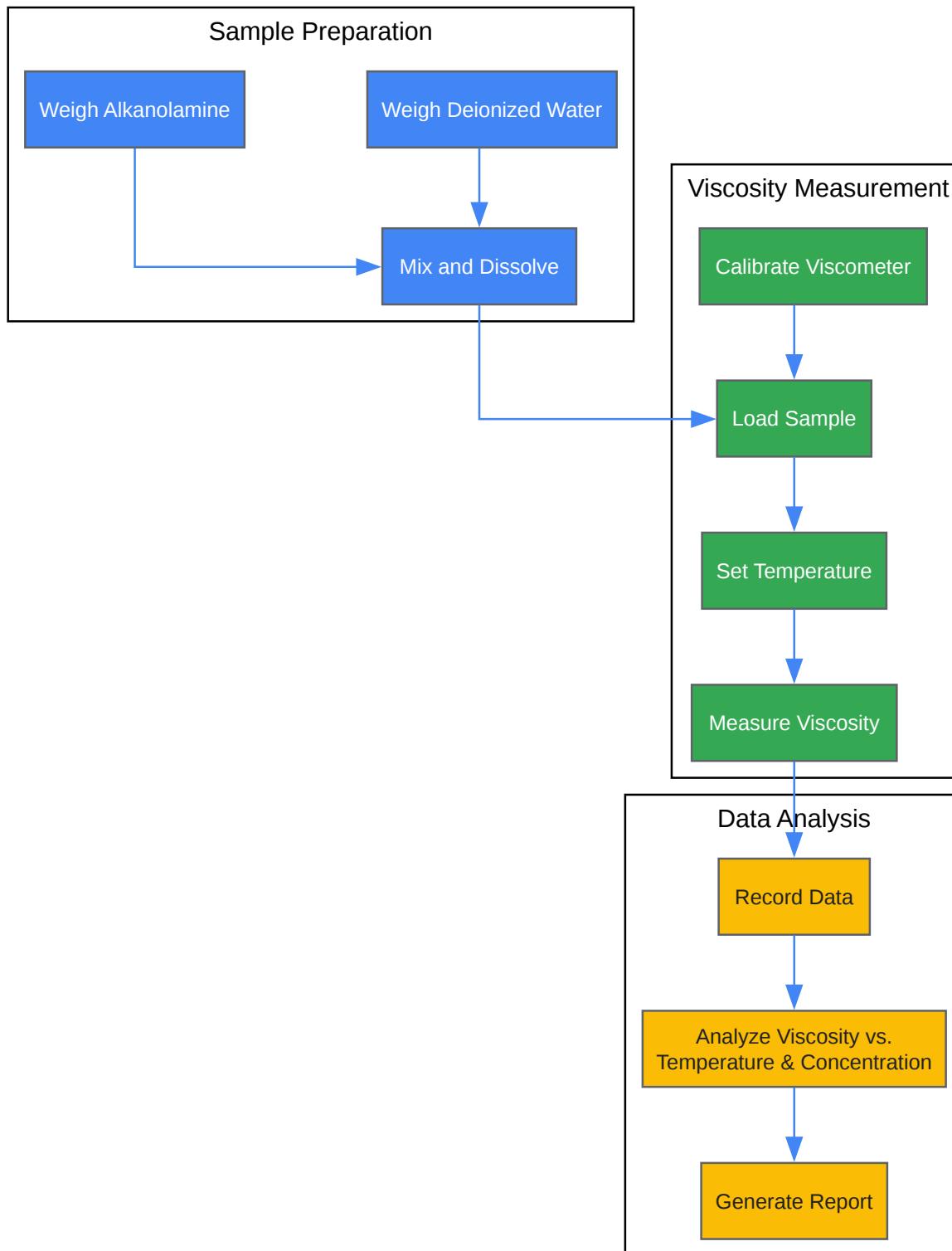
- Rotational viscometer (e.g., Anton Paar MCR 101) or a falling body viscometer.[\[1\]](#)[\[2\]](#)
- Temperature-controlled bath or Peltier temperature controller.
- Beakers and graduated cylinders for solution preparation.
- Analytical balance.

Materials:

- **2-Methyl-2-(methylamino)propan-1-ol** or other alkanolamines (e.g., AMP, MEA, DEA, MDEA) of high purity.
- Deionized or distilled water.
- Calibration fluids with known viscosity.

Procedure:

- **Solution Preparation:** Prepare aqueous amine solutions of desired mass fractions (e.g., 10%, 20%, 30%, 40%) by accurately weighing the amine and deionized water. Ensure complete dissolution.
- **Viscometer Calibration:** Calibrate the viscometer using standard calibration fluids at the desired experimental temperatures.[\[3\]](#) This step is crucial for ensuring the accuracy of the measurements.
- **Sample Loading:** Load the prepared amine solution into the viscometer's measurement cell. The volume of the sample will depend on the specific geometry of the measuring system


(e.g., double-gap, cone-plate).

- Temperature Equilibration: Allow the sample to reach thermal equilibrium at the target temperature. This is typically achieved by the integrated temperature control system of the viscometer.
- Viscosity Measurement:
 - For a rotational viscometer, apply a range of shear rates and measure the corresponding shear stress to determine the dynamic viscosity. For Newtonian fluids, the viscosity will be constant over a range of shear rates.
 - For a falling body viscometer, measure the time it takes for a body to fall through the fluid under gravity.^[2] The viscosity is then calculated based on this fall time and the calibration constants of the instrument.^[2]
- Data Recording: Record the viscosity values at each temperature and concentration. It is good practice to perform multiple measurements for each sample to ensure reproducibility.
- Data Analysis: Analyze the relationship between viscosity, temperature, and amine concentration.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the determination and analysis of the viscosity of amine solutions.

Experimental Workflow for Viscosity Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for Amine Solution Viscosity Determination.

This guide provides a foundational understanding of the viscosity of **2-Methyl-2-(methylamino)propan-1-ol** solutions in comparison to other alkanolamines. The provided data and experimental protocols can serve as a valuable resource for researchers and professionals in related fields. For more specific applications, it is recommended to consult detailed experimental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nordicrheologysociety.org [nordicrheologysociety.org]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- To cite this document: BenchChem. [Comparative viscosity of 2-Methyl-2-(methylamino)propan-1-ol solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036536#comparative-viscosity-of-2-methyl-2-methylamino-propan-1-ol-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com